molecular formula C6H5N5 B1453349 N'-Cyanopyrazine-2-carboximidamide CAS No. 1053656-81-7

N'-Cyanopyrazine-2-carboximidamide

Cat. No. B1453349
CAS RN: 1053656-81-7
M. Wt: 147.14 g/mol
InChI Key: GQEMVBNZQLEUED-UHFFFAOYSA-N
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Description

“N’-Cyanopyrazine-2-carboximidamide” is a chemical compound with the molecular formula C6H5N5 . It has an average mass of 147.137 Da and a monoisotopic mass of 147.054489 Da . It is also known by other names such as “2-Pyrazinecarboximidamide, N-cyano-” and "(Z)-N’-cyanopyrazine-2-carboximidamide" .


Synthesis Analysis

The synthesis of “N’-Cyanopyrazine-2-carboximidamide” and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “N’-Cyanopyrazine-2-carboximidamide” has been analyzed using various computational tools . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 88 Å2 and its molar refractivity is 40.6±0.5 cm^3 .


Physical And Chemical Properties Analysis

“N’-Cyanopyrazine-2-carboximidamide” has a density of 1.4±0.1 g/cm3, a boiling point of 326.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 56.9±3.0 kJ/mol and its flash point is 151.4±28.7 °C . The compound has an index of refraction of 1.675 and a molar volume of 108.2±7.0 cm^3 .

Scientific Research Applications

Pharmaceutical Research: Antifungal and Imaging Agent

Pyrazine-2-N-cyanoamidine has been studied for its potential as an antifungal and imaging agent. A derivative of this compound, when functionalized with carbazole, showed pH-dependent antifungal activity, particularly against Candida krusei, and was found to be more effective than fluconazole in acidic media . This suggests its potential application in developing new antifungal medications, especially for immunodeficient populations.

Material Science: Photosensitive Materials

The photosensitive properties of pyrazine derivatives make them suitable for use in material science. They can be used to develop new materials that respond to light, which could have applications in photodynamic therapy or as components in optical devices .

Chemical Synthesis: Intermediate for Heterocyclic Compounds

Pyrazine-2-N-cyanoamidine serves as an intermediate in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including as building blocks for pharmaceuticals, agrochemicals, and dyes .

Bioorganic Chemistry: DNA Interaction Studies

This compound’s ability to interact with cellular targets like DNA and proteins makes it valuable for bioorganic chemistry research. Understanding these interactions can lead to the development of new drugs and therapeutic agents .

Analytical Chemistry: Chromatography and Mass Spectrometry

In analytical chemistry, pyrazine derivatives are used to enhance the efficiency of chromatography and mass spectrometry applications. They can be part of the measuring apparatus needed for chromatography or fulfill sample manipulation during mass spectrometry .

Antimycobacterial Research: Tuberculosis Treatment

Research into N-substituted pyrazine derivatives has shown promise in the treatment of tuberculosis. These compounds exhibit antimycobacterial properties, which could lead to new treatments for this infectious disease .

properties

IUPAC Name

N'-cyanopyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-4-11-6(8)5-3-9-1-2-10-5/h1-3H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEMVBNZQLEUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679714
Record name N'-Cyanopyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Cyanopyrazine-2-carboximidamide

CAS RN

1053656-81-7
Record name N'-Cyanopyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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